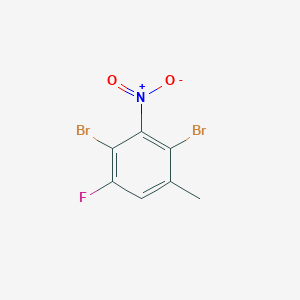
6-Dimethylaminohexyl(trimethoxy)silane, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dimethylaminohexyl(trimethoxy)silane (6-DMAHTS) is an organosilicon compound that has been widely used in the scientific community for a variety of applications. It is a colorless liquid at room temperature and has a molecular formula of C9H21NO3Si. 6-DMAHTS is a versatile reagent that has been used in a variety of chemical synthesis, as well as in the field of biomedical research.
Applications De Recherche Scientifique
6-Dimethylaminohexyl(trimethoxy)silane, 98% has a wide range of applications in the scientific community. It has been used in the synthesis of polymers, as a coupling agent for the preparation of silica-based materials, as a catalyst for the synthesis of polysiloxanes, and as a surfactant for the preparation of colloidal dispersions. It has also been used in the field of biomedical research, where it has been used to modify surfaces of biomaterials, to enhance the delivery of drugs, and to improve the adhesion of cells to surfaces.
Mécanisme D'action
The mechanism of action of 6-Dimethylaminohexyl(trimethoxy)silane, 98% is not fully understood. It is believed that the compound acts as a surfactant, reducing the surface tension of water and allowing for the formation of stable colloidal dispersions. It is also believed that 6-Dimethylaminohexyl(trimethoxy)silane, 98% can form hydrogen bonds with other molecules, allowing for the formation of more stable and robust structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Dimethylaminohexyl(trimethoxy)silane, 98% are not well understood. However, studies have suggested that the compound can act as an antioxidant, reducing the formation of free radicals and protecting cells from oxidative damage. It has also been suggested that 6-Dimethylaminohexyl(trimethoxy)silane, 98% can act as an anti-inflammatory agent, reducing inflammation and promoting wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Dimethylaminohexyl(trimethoxy)silane, 98% in laboratory experiments include its low toxicity, its low cost, and its versatility. Additionally, 6-Dimethylaminohexyl(trimethoxy)silane, 98% is easy to synthesize and does not require the use of hazardous chemicals. The main limitation of 6-Dimethylaminohexyl(trimethoxy)silane, 98% is its potential instability, as the compound can degrade over time.
Orientations Futures
The potential future directions for 6-Dimethylaminohexyl(trimethoxy)silane, 98% research include further studies into its biochemical and physiological effects, its potential applications in the field of biomedical research, and its potential uses in the synthesis of other compounds. Additionally, further research could be conducted into the mechanism of action of 6-Dimethylaminohexyl(trimethoxy)silane, 98% and its potential uses in the synthesis of materials with novel properties.
Méthodes De Synthèse
6-Dimethylaminohexyl(trimethoxy)silane, 98% is synthesized through a multi-step process that involves the reaction of hexamethyldisilazane (HMDS) with trimethoxysilane (TMS) in the presence of triethylamine (TEA). This reaction yields a mixture of 6-Dimethylaminohexyl(trimethoxy)silane, 98% and hexamethyldisiloxane (HMDSO), which is then separated via distillation. The purity of the 6-Dimethylaminohexyl(trimethoxy)silane, 98% can be further improved by recrystallization.
Propriétés
IUPAC Name |
N,N-dimethyl-6-trimethoxysilylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-12(2)10-8-6-7-9-11-16(13-3,14-4)15-5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPJGZATBHRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)







![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)


